Phylloxin-S1

Sequence Variation Species Ortholog C-Terminal Modification

Phylloxin-S1 (PLX-S1) is a 20-residue cationic antimicrobial peptide (AMP) belonging to the phylloxin family within the dermaseptin superfamily of frog skin host-defense peptides. It was identified in the skin secretion of the waxy monkey leaf frog, Phyllomedusa sauvagei, through cDNA cloning and mass spectrometric sequencing, and was formally classified in a consistent nomenclature of phyllomedusine AMPs.

Molecular Formula
Molecular Weight
Cat. No. B1576861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylloxin-S1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phylloxin-S1: A Species-Specific 20-Residue Phylloxin Antimicrobial Peptide from Phyllomedusa sauvagei


Phylloxin-S1 (PLX-S1) is a 20-residue cationic antimicrobial peptide (AMP) belonging to the phylloxin family within the dermaseptin superfamily of frog skin host-defense peptides [1]. It was identified in the skin secretion of the waxy monkey leaf frog, Phyllomedusa sauvagei, through cDNA cloning and mass spectrometric sequencing, and was formally classified in a consistent nomenclature of phyllomedusine AMPs [2]. Phylloxin-S1 (sequence: GWMSKIASGIGTFLSGVQQG) is structurally characterized by a single lysine residue, a net charge of +1, and a predominantly hydrophobic composition, features that place it within the amphipathic α-helical peptide class typically associated with membrane disruption activity [2].

Why Generic Substitution of Phylloxin-S1 Is Not Supported by Available Evidence


Within the phylloxin family, minor sequence variations produce peptides with distinct physicochemical profiles and species-specific origins that cannot be assumed to be functionally interchangeable. The prototype phylloxin from P. bicolor (GWMSKIASGIGTFLSGIQQ-amide) is a 19-residue, C-terminally amidated peptide, whereas Phylloxin-S1 from P. sauvagei is a 20-residue free-acid peptide with a valine-for-isoleucine substitution at position 15 and a C-terminal glycine extension [1]. These structural differences alter the peptide's molecular weight, hydrophobicity, and predicted helical amphipathicity, which are critical determinants of membrane interaction and antimicrobial spectrum [2]. Since experimental Minimum Inhibitory Concentration (MIC) data have only been reported for the P. bicolor prototype [2], any direct substitution of Phylloxin-S1 with its ortholog without species-specific activity validation would introduce unquantified risk for a range of research and industrial applications.

Quantitative Evidence Guide for the Differentiation of Phylloxin-S1 from Closest Analogs


Phylloxin-S1 Exhibits a Unique 20-Residue Free-Acid Sequence Compared to the 19-Residue Amidated P. bicolor Prototype

Phylloxin-S1 (P. sauvagei) differs from the prototype phylloxin (P. bicolor) by a Val15→Ile substitution and a Gly20 C-terminal extension with a free acid terminus instead of C-terminal amidation at Gln19 [1]. These sequence features fundamentally alter the peptide's termini chemistry and chain length, which are key parameters governing antimicrobial proteolytic stability and membrane interaction [2].

Sequence Variation Species Ortholog C-Terminal Modification

Predicted Physicochemical Profile of Phylloxin-S1 is Quantifiably Distinct from the Prototype, Supporting Differential Bioactivity

Phylloxin-S1 exhibits a significantly higher Boman index (3.57 kcal/mol vs 0.94 kcal/mol) and increased hydrophobicity (0.33 vs 0.247) compared to the P. bicolor prototype, based on DRAMP database predictions [1]. The Boman index is an in silico predictor of peptide-protein binding potential; a higher value suggests greater non-specific binding capacity, which can translate into a broader but less selective antimicrobial profile [2].

Peptide Physicochemistry Boman Index Hydrophobicity

Phylloxin-S1 is Sourced from a Distinct, Evolutionarily Divergent Frog Species, Expanding Inter-Species Peptide Diversity

Phylloxin-S1 is the only phylloxin family member isolated from Phyllomedusa sauvagei, whereas the well-characterized prototype originates from P. bicolor [1]. The two Phyllomedusa species are evolutionarily distinct, and their skin peptidomes are known to contain non-redundant subsets of the larger dermaseptin superfamily [2]. This species-specific origin provides a strong rationale for an investigator seeking to map the phylloxin phylogenetic distribution or to screen for novel activity profiles from less-studied amphibian sources.

Species Specificity Phyllomedusa sauvagei Ortholog Diversity

Recommended Research and Industrial Application Scenarios for Phylloxin-S1 Based on Evidence Profile


Comparative Structure-Activity Relationship (SAR) Studies of the Phylloxin Family

Phylloxin-S1 is ideally suited as a probe in SAR studies aiming to decipher the impact of C-terminal modifications (amidation vs. free acid) and single-residue substitutions (Val/Ile) on antimicrobial potency. Its unique sequence, directly derived from the P. sauvagei precursor, allows side-by-side testing with the extensively characterized P. bicolor prototype phylloxin to isolate structural determinants of activity [1].

Phylogenetic and Evolutionary Mapping of Amphibian Host-Defense Peptides

As the sole phylloxin representative from Phyllomedusa sauvagei, this peptide is a critical datapoint for studies mapping the evolution and distribution of the dermaseptin superfamily across different phyllomedusine frog species. Its inclusion in a panel of orthologous peptides can help elucidate the rapid evolution of the C-terminal antimicrobial domains [1].

De Novo Antimicrobial Activity Screening from Under-Characterized Peptide Sources

Given the absence of existing MIC or cytotoxicity data for Phylloxin-S1, this peptide represents a high-value candidate for primary phenotypic screening. A research group seeking to discover novel antimicrobial spectra or unexpected anti-biofilm, antifungal, or antiviral activities can use Phylloxin-S1 as a starting point for a broad pathogen panel screen, with the understanding that its predicted physicochemical profile differs from the already-characterized prototype [2].

In Silico Modeling and Peptide-Membrane Interaction Simulation

The computational prediction of a high Boman index and increased hydrophobicity makes Phylloxin-S1 a chemically interesting candidate for molecular dynamics simulations of peptide-membrane interactions. Its 20-residue length and single positive charge provide a simplified model for validating computational tools that predict helical insertion and membrane disruption, which can later be compared with experimental circular dichroism data from analogous peptides [2].

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